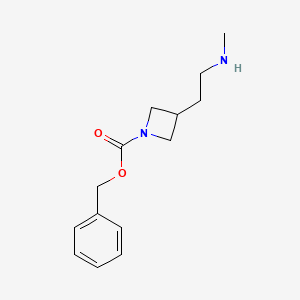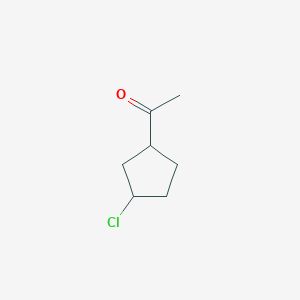
1-(3-Chlorocyclopentyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorocyclopentyl)ethanone is an organic compound characterized by a cyclopentane ring substituted with a chlorine atom at the third position and an ethanone group
Méthodes De Préparation
The synthesis of 1-(3-chlorocyclopentyl)ethanone typically involves the chlorination of cyclopentane followed by the introduction of an ethanone group. One common method includes the reaction of cyclopentanone with thionyl chloride to form 3-chlorocyclopentanone, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-(3-chlorocyclopentyl)ethanone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Chlorocyclopentyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Addition: The carbonyl group in the ethanone can participate in nucleophilic addition reactions, forming products like oximes and hydrazones when reacted with hydroxylamine or hydrazine, respectively.
Applications De Recherche Scientifique
1-(3-Chlorocyclopentyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-chlorocyclopentyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ethanone group allows for specific interactions with active sites, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
1-(3-Chlorocyclopentyl)ethanone can be compared with other chlorinated cyclopentyl ketones and related compounds:
1-(2-Chlorocyclopentyl)ethanone: Similar structure but with the chlorine atom at the second position, leading to different reactivity and properties.
1-(3-Bromocyclopentyl)ethanone: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and interactions.
Cyclopentanone derivatives: Various substituted cyclopentanones can be compared based on their substituents and resulting chemical behavior.
Propriétés
Numéro CAS |
73945-57-0 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
1-(3-chlorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-2-3-7(8)4-6/h6-7H,2-4H2,1H3 |
Clé InChI |
OGKYHBVFGBJOID-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC(C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



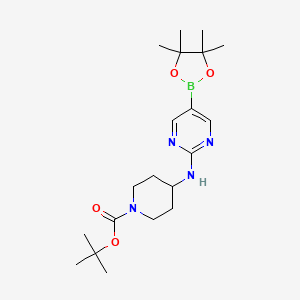
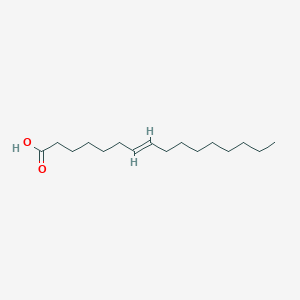
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
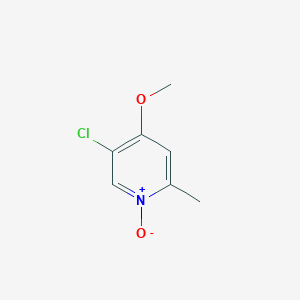


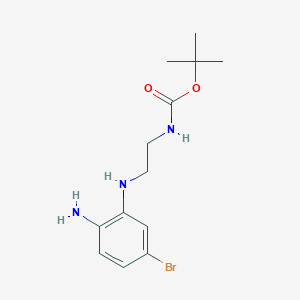
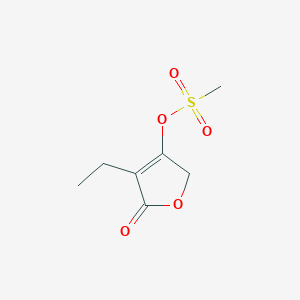

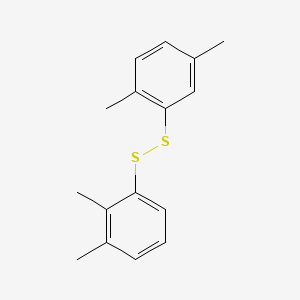
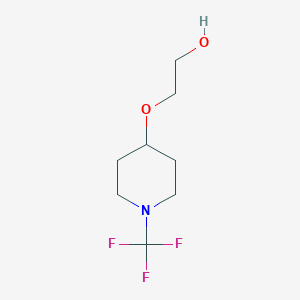
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
